[4-(4-Methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl](4-phenylpiperazin-1-yl)methanone
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Overview
Description
4-(4-Methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-ylmethanone is a complex heterocyclic compound that incorporates a benzimidazole moiety. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-ylmethanone typically involves the condensation of appropriate starting materials under controlled conditions. The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its equivalents
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety.
Reduction: Reduction reactions can be performed on the nitro groups if present.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, benzimidazole derivatives have shown promise in various therapeutic areas, including anticancer, antiviral, and antimicrobial applications . This compound, in particular, may exhibit similar activities due to its structural features.
Medicine
In medicine, the compound could be explored for its potential as a drug candidate. Benzimidazole derivatives are known to interact with various biological targets, making them suitable for drug development.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-ylmethanone likely involves interaction with specific molecular targets in the body. Benzimidazole derivatives are known to bind to enzymes and receptors, modulating their activity. The exact pathways and targets would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[2-(2-hydroxyphenyl)-1,3-benzooxazol-4-yl]-1H-benzimidazole-4-carboxylate: Known for its cytotoxicity against cancer cell lines.
2-(4-Benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl] ethanone: Exhibits antimicrobial activity.
Uniqueness
The uniqueness of 4-(4-Methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-ylmethanone lies in its complex structure, which combines multiple pharmacophores into a single molecule
Properties
Molecular Formula |
C29H29N5O2 |
---|---|
Molecular Weight |
479.6 g/mol |
IUPAC Name |
[4-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]-(4-phenylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C29H29N5O2/c1-20-26(28(35)33-18-16-32(17-19-33)22-8-4-3-5-9-22)27(21-12-14-23(36-2)15-13-21)34-25-11-7-6-10-24(25)31-29(34)30-20/h3-15,27H,16-19H2,1-2H3,(H,30,31) |
InChI Key |
SKPZBGRSNSMZFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=C(C=C4)OC)C(=O)N5CCN(CC5)C6=CC=CC=C6 |
Origin of Product |
United States |
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